molecular formula C12H11Cl2N B13906335 1,3-Dichloro-5-isopropyl-isoquinoline

1,3-Dichloro-5-isopropyl-isoquinoline

Cat. No.: B13906335
M. Wt: 240.12 g/mol
InChI Key: DDMKPCXIWOABSV-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-isopropyl-isoquinoline: is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions and an isopropyl group at the 5 position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-isopropyl-isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .

Another method involves the Bischler-Napieralski reaction , where β-phenylethylamine derivatives undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal-catalyzed reactions . For example, the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents, can be employed to introduce various substituents onto the isoquinoline ring . This method is favored for its mild reaction conditions and high functional group tolerance.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-isopropyl-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

1,3-dichloro-5-propan-2-ylisoquinoline

InChI

InChI=1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(8)6-11(13)15-12(9)14/h3-7H,1-2H3

InChI Key

DDMKPCXIWOABSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C(N=C(C=C21)Cl)Cl

Origin of Product

United States

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